Ethyl 5-(Boc-Amino)-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
Description
Ethyl 5-(Boc-Amino)-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with a tert-butoxycarbonyl (Boc)-protected amino group at position 5, a methoxy group at position 6, and an ethyl carboxylate ester at position 3.
Properties
Molecular Formula |
C16H21N3O5 |
|---|---|
Molecular Weight |
335.35 g/mol |
IUPAC Name |
ethyl 6-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C16H21N3O5/c1-6-23-14(20)10-8-17-19-9-13(22-5)11(7-12(10)19)18-15(21)24-16(2,3)4/h7-9H,6H2,1-5H3,(H,18,21) |
InChI Key |
QKNCJGCLIWRSLV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C(=CN2N=C1)OC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(Boc-Amino)-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrazolo[1,5-a]pyridine core, followed by the introduction of the Boc-protected amino group and the methoxy group. The final step involves the esterification of the carboxylic acid to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale-up and cost-efficiency. These optimizations may include the use of continuous flow reactors and automated synthesis platforms to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(Boc-Amino)-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc-protected amino group can be deprotected to reveal a free amino group, which can then participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Deprotection of the Boc group is often achieved using trifluoroacetic acid (TFA) under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of the ester group can produce the corresponding alcohol.
Scientific Research Applications
Ethyl 5-(Boc-Amino)-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Its derivatives may exhibit pharmacological activities, making it a candidate for drug discovery and development.
Industry: The compound’s unique structure makes it useful in the design of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(Boc-Amino)-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected to reveal a free amino group, which can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Position and Electronic Effects
Ethyl 6-Methoxypyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 885276-41-5)
- Key Differences: Lacks the Boc-amino group at position 4.
- Impact: The absence of the Boc group simplifies synthesis but reduces versatility in subsequent derivatization.
Ethyl 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 1207557-35-4)
- Key Differences: Bromine at position 6 (vs. methoxy in the target compound) and methoxy at position 4 (vs. Boc-amino at position 5).
- Impact: Bromine introduces a heavy atom, enabling Suzuki-Miyaura couplings, while the methoxy group at position 4 alters regioselectivity in electrophilic substitutions. The Boc-amino group in the target compound offers orthogonal protection for further functionalization .
Ethyl 4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (CAS: Not provided)
- Key Differences : Bromine at position 4 and methoxy at position 5.
- Impact: The bromine’s position directs reactivity toward meta-substitution pathways, contrasting with the Boc-amino group’s directing effects in the target compound. This structural variation significantly impacts downstream applications in drug discovery .
Functional Group Comparison
Boc-Protected vs. Free Amino Derivatives
- Boc-Amino Group: Provides stability during synthetic steps, preventing unwanted side reactions (e.g., nucleophilic attacks). It can be deprotected under acidic conditions to generate a free amino group for further coupling .
- Free Amino Analogs: Compounds like ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate are more reactive but require careful handling to avoid oxidation or side reactions, limiting their utility in multi-step syntheses .
Carboxylate Ester vs. Carboxylic Acid
- Ethyl Ester : Enhances solubility in organic solvents and acts as a leaving group for hydrolysis to carboxylic acids. This is critical for prodrug design or metal-catalyzed transformations .
- Carboxylic Acid Derivatives : Directly participate in amide bond formation but require activation reagents (e.g., EDC/HOBt), adding complexity to synthesis .
Physicochemical and Commercial Considerations
Physicochemical Properties
Commercial Availability and Cost
- Target Compound: Not widely commercialized; likely requires custom synthesis.
- Ethyl 6-Methoxy Analog: Available at $280/250 mg (Santa Cruz Biotechnology) .
- Ethyl 6-Bromo-4-methoxy Analog : Priced at ~$990/0.25 g (Accela) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
